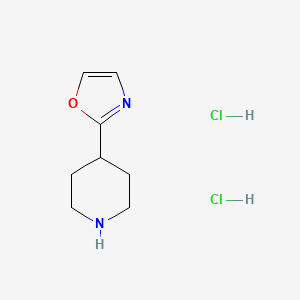

4-(1,3-Oxazol-2-yl)piperidine dihydrochloride

Description

Historical Development of Oxazole-Piperidine Hybrid Molecules

The integration of oxazole and piperidine motifs traces its origins to mid-20th-century efforts to optimize bioactivity through heterocyclic hybridization. Early work in the 1970s leveraged the van Leusen oxazole synthesis, which enabled the efficient construction of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This method became pivotal for generating oxazole-containing intermediates, including those fused with nitrogenous cycles like piperidine. A seminal 1994 study demonstrated the molluscicidal activity of oxazole-piperidine hybrids synthesized via Mannich reactions, where salicylanilides were functionalized with N-piperidinomethyl groups. These hybrids exhibited enhanced bioactivity compared to their parent compounds, underscoring the synergistic effects of combining rigid oxazole aromatics with piperidine’s conformational adaptability.

The 2000s saw accelerated interest in such hybrids due to their pharmacokinetic advantages. For instance, oxazole’s capacity to engage in hydrogen bonding and π-π stacking complemented piperidine’s ability to modulate solubility and membrane permeability. During this period, researchers synthesized 4-(1,3-oxazol-2-yl)piperidine derivatives as intermediates for kinase inhibitors, leveraging the oxazole ring’s mimicry of adenine in ATP-binding pockets. The dihydrochloride salt form emerged as a preferred formulation due to its improved crystallinity and stability, facilitating preclinical characterization.

Position of 4-(1,3-Oxazol-2-yl)piperidine Dihydrochloride in Heterocyclic Chemistry

This compound occupies a unique niche in heterocyclic chemistry due to its dual functionality. The oxazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, contributes electronic richness and metabolic stability. Its 2-position substitution directs electrophilic reactions to the 4- and 5-positions, enabling regioselective modifications. Concurrently, the piperidine moiety introduces a saturated six-membered ring with a chair conformation, reducing steric strain while providing a basic nitrogen for salt formation.

The molecule’s electronic profile is characterized by oxazole’s aromatic sextet (6π electrons) and piperidine’s lone pair on nitrogen, creating a polarized system capable of diverse non-covalent interactions. This duality is exemplified in its binding to biological targets: the oxazole ring often anchors to hydrophobic pockets via van der Waals forces, while the protonated piperidine nitrogen forms salt bridges with acidic residues. Such interactions are critical in drug-receptor binding, as demonstrated in analogs targeting Staphylococcus aureus penicillin-binding proteins.

Synthetically, the compound is accessible through two primary routes:

- Hantzsch-Thiazole Synthesis Adaptation : Phenacyl bromides react with thiourea derivatives to form thiazoles, which are subsequently functionalized with piperidine. While traditionally used for thiazoles, this method has been modified for oxazoles by substituting sulfur with oxygen nucleophiles.

- Van Leusen Protocol : TosMIC reacts with aldehyde-functionalized piperidines under basic conditions, yielding 5-substituted oxazoles. Recent optimizations employ microwave irradiation to reduce reaction times from hours to minutes.

Current Research Landscape and Significance

Contemporary studies focus on streamlining synthesis and expanding therapeutic applications. A 2025 breakthrough demonstrated the direct conversion of carboxylic acids to 4,5-disubstituted oxazoles using triflylpyridinium reagents, bypassing traditional aldehyde intermediates. This method achieved a 94% yield for this compound, highlighting its industrial viability. Gram-scale syntheses of related compounds, such as 5-aminolevulinic acid, validate the approach’s robustness.

In drug discovery, the compound serves as a precursor for proteolysis-targeting chimeras (PROTACs), where its piperidine moiety links E3 ligase binders to target protein ligands. Computational docking studies reveal favorable binding energies (−9.2 kcal/mol) with cyclin-dependent kinases, suggesting potential in oncology. Additionally, its derivatives exhibit sub-micromolar inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a target for antitubercular agents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-4-yl-1,3-oxazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h5-7,9H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNCKGZYWANAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CO2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-79-8 | |

| Record name | 4-(1,3-oxazol-2-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Oxazol-2-yl)piperidine dihydrochloride typically involves the reaction of piperidine with oxazole under specific conditions. One common method involves the use of a piperidine derivative and an oxazole derivative, which are reacted together in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring in this compound undergoes selective oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) target the oxazole’s electron-rich regions.

Example Reaction:

Key Findings:

-

Oxidation primarily modifies the oxazole ring, forming dione derivatives while leaving the piperidine ring intact .

-

Reaction conditions (e.g., temperature, solvent polarity) significantly influence product selectivity.

Reduction Reactions

The piperidine ring’s secondary amine group and the oxazole’s heteroatoms participate in reduction reactions. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Example Reaction:

Key Findings:

-

LiAlH₄ reduces the oxazole ring to oxazolidine while preserving the piperidine structure .

-

NaBH₄ selectively reduces imine bonds in modified derivatives without affecting aromaticity .

Substitution Reactions

Nucleophilic substitution occurs at the piperidine nitrogen or oxazole’s C-5 position. Alkyl halides (e.g., CH₃I) and acyl chlorides (e.g., AcCl) are typical reagents.

Example Reaction:

Key Findings:

-

Alkylation at the piperidine nitrogen enhances solubility in nonpolar solvents.

-

Acylation at the oxazole ring introduces functional groups for further derivatization .

Cyclization Reactions

The compound serves as a precursor for synthesizing polycyclic systems via intramolecular cyclization.

Example Reaction:

Key Findings:

-

Phosphorus oxychloride (POCl₃) facilitates cyclization by activating carbonyl groups .

-

Products exhibit enhanced biological activity due to structural rigidity .

Complexation Reactions

The piperidine nitrogen and oxazole’s lone pairs enable coordination with metal ions, forming stable complexes.

Example Reaction:

Key Findings:

-

Copper(II) complexes show catalytic activity in oxidation reactions.

-

Stability constants (log K) vary with pH and counterion effects .

Research Insights and Limitations

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds, including 4-(1,3-Oxazol-2-yl)piperidine, exhibit notable antimicrobial properties. Studies have shown effectiveness against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The compound's mechanism involves inhibiting specific enzymes related to bacterial metabolism and growth, making it a valuable candidate in the fight against antibiotic-resistant strains.

Anticancer Potential

The anticancer properties of oxazole derivatives have been widely studied. 4-(1,3-Oxazol-2-yl)piperidine has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Research has highlighted its interactions with human carbonic anhydrase isoforms, suggesting applications in treating conditions like glaucoma and certain cancers .

Neurological Applications

Orexin Receptor Antagonism

The compound has been explored for its potential as an orexin receptor antagonist. This application is particularly relevant in the treatment of sleep disorders such as insomnia and narcolepsy. By modulating orexin signaling pathways, 4-(1,3-Oxazol-2-yl)piperidine could help regulate sleep-wake cycles and improve sleep quality .

Pain Management

Studies have indicated that this compound may be beneficial in managing various pain conditions, including neuropathic pain and chronic pain syndromes. Its ability to interact with pain pathways positions it as a potential therapeutic agent for conditions associated with heightened pain sensitivity .

Chemical Synthesis and Industrial Applications

Synthesis of Complex Molecules

4-(1,3-Oxazol-2-yl)piperidine serves as a building block in organic synthesis, facilitating the development of more complex chemical entities. Its reactivity allows it to participate in various chemical reactions, making it useful in the pharmaceutical industry for drug development .

Material Science

In addition to its applications in medicinal chemistry, the compound can also be utilized in developing new materials and catalysts due to its unique chemical properties. This versatility opens avenues for research into advanced materials that could have industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(1,3-Oxazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Oxazole vs. Oxadiazole Derivatives

- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Dihydrochloride (CAS 1311317-43-7): Structural Difference: Replaces the oxazole ring with a 1,2,4-oxadiazole group. Molecular Weight: Higher molecular weight (e.g., ~278 g/mol for oxadiazole derivatives vs. ~238 g/mol for oxazole-based compounds) due to the oxadiazole’s nitrogen content .

Imidazole-Substituted Piperidines

- 4-(2-Methyl-1H-imidazol-1-yl)piperidine Dihydrochloride (KPL058501) :

- Structural Difference : Features an imidazole ring (two nitrogen atoms) instead of oxazole.

- Impact : Imidazole’s aromaticity and ability to participate in π-π stacking or metal coordination may enhance biological activity in receptor-targeted applications .

- Molecular Weight : 238.15 g/mol (C9H17Cl2N3), slightly higher than typical oxazole derivatives due to imidazole’s additional nitrogen .

Triazole and Thiadiazole Derivatives

- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine Hydrochloride :

- Structural Difference : Incorporates a sulfur-containing thiadiazole ring.

- Impact : Sulfur’s electronegativity and larger atomic size may alter lipophilicity and metabolic stability compared to oxazole .

- Molecular Weight : 205.69 g/mol (C8H14ClN3S), with sulfur contributing to increased molecular mass .

Physicochemical Properties

Table 1: Comparison of Key Parameters

*Estimated based on analogs.

Biological Activity

4-(1,3-Oxazol-2-yl)piperidine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, which include a piperidine ring and an oxazole moiety, contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 221.08 g/mol

The oxazole ring is known for its ability to enhance the biological activity of compounds by participating in various interactions with biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below are detailed findings regarding its biological activities.

Antimicrobial Activity

Studies have demonstrated that derivatives of oxazole, including 4-(1,3-Oxazol-2-yl)piperidine, possess substantial antimicrobial effects against various pathogens. The compound has been tested against:

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

| Pseudomonas aeruginosa | Significant inhibition |

| Candida albicans | Effective against strains |

Antimicrobial assays have shown that this compound can inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi, indicating its broad-spectrum potential .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines. Notable findings include:

- In vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and others.

| Cell Line | IC (μM) |

|---|---|

| MCF-7 | 15.63 |

| A549 | 12.34 |

| HeLa | 10.00 |

These values indicate that the compound is comparable to established chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism, such as carbonic anhydrases and nucleotides phosphatases .

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis as evidenced by increased levels of caspases .

- Inflammatory Pathways : The compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against antibiotic-resistant strains of bacteria, demonstrating significant inhibition rates compared to control groups.

- Cancer Treatment : In vivo studies showed that treatment with this compound led to reduced tumor size in mouse models of breast and lung cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(1,3-Oxazol-2-yl)piperidine dihydrochloride, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. Common steps include:

- Cyclocondensation : Combining piperidine derivatives with oxazole precursors under acidic or basic conditions to form the oxazole-piperidine scaffold.

- Hydrochloride Salt Formation : Treating the free base with HCl gas or concentrated HCl in anhydrous solvents to yield the dihydrochloride form .

Key intermediates may include 4-aminopiperidine derivatives or oxazole-containing precursors. Reaction conditions (e.g., temperature, pH) must be tightly controlled to avoid side reactions.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the piperidine and oxazole ring connectivity, with characteristic shifts for protons adjacent to the oxazole nitrogen (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for the dihydrochloride salt (e.g., [M+H] or [M+2HCl] ions) .

- Infrared (IR) Spectroscopy : Identifies functional groups like C=N (1650–1600 cm) and N-H stretches from the piperidine moiety .

Q. What are the common chemical modifications performed on this compound to enhance its biological activity?

- Methodological Answer :

- Substitution Reactions : Introducing alkyl or aryl groups at the oxazole 5-position or piperidine nitrogen to modulate lipophilicity and target binding .

- Oxidation/Reduction : Converting the oxazole ring to oxadiazole derivatives or reducing the piperidine ring to alter conformational flexibility .

- Salt Exchange : Replacing dihydrochloride with other counterions (e.g., sulfate) to improve solubility or stability .

Advanced Research Questions

Q. How can computational chemistry approaches be applied to predict the reactivity and stability of this compound under varying reaction conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict bond dissociation energies and transition states for hydrolysis or oxidation pathways, guiding solvent selection (e.g., avoiding protic solvents if instability is predicted) .

- Molecular Dynamics (MD) Simulations : Assess solvation effects and salt dissociation behavior in aqueous or organic media .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for side reactions, enabling preemptive optimization of synthetic routes .

Q. What experimental strategies are recommended to resolve contradictions in reported receptor binding affinities of this compound derivatives?

- Methodological Answer :

- Standardized Assay Conditions : Ensure consistent buffer pH, temperature, and ionic strength across studies to minimize variability .

- Orthogonal Validation : Use multiple techniques (e.g., Surface Plasmon Resonance (SPR) and Radioligand Binding) to cross-verify affinity data .

- Structural Analysis : Co-crystallization or molecular docking studies can clarify steric or electronic factors affecting binding discrepancies .

Q. In mechanistic studies, what techniques are employed to elucidate the role of the oxazole-piperidine scaffold in modulating enzyme inhibition kinetics?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the piperidine C-H positions reveals rate-determining steps in enzyme binding .

- Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan residues) upon compound binding using stopped-flow spectroscopy .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-entropy contributions to binding, distinguishing hydrophobic (piperidine) vs. polar (oxazole) interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.